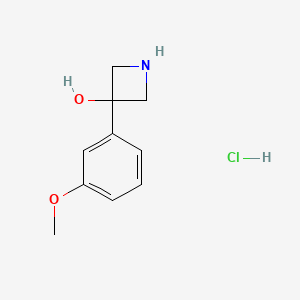

3-(3-Methoxyphenyl)azetidin-3-olhydrochloride

CAS No.:

Cat. No.: VC18162473

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO2 |

|---|---|

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | 3-(3-methoxyphenyl)azetidin-3-ol;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-13-9-4-2-3-8(5-9)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H |

| Standard InChI Key | DSXWFILMGWGFAI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2(CNC2)O.Cl |

Introduction

Structural Characteristics and Molecular Properties

The compound features a strained azetidine ring (four-membered cyclic amine) substituted at the 3-position with a 3-methoxyphenyl group and a hydroxyl group, forming a tertiary alcohol. The hydrochloride salt enhances solubility for experimental handling . Key structural data include:

The methoxy group (-OCH₃) contributes to electron-donating effects, influencing reactivity in nucleophilic substitutions. X-ray crystallography of analogous azetidines reveals puckered ring conformations, with the hydroxyl group participating in hydrogen bonding .

Synthetic Pathways and Optimization

Core Synthesis Methodology

The compound is synthesized via a three-step process:

-

Ring-Opening of Epichlorohydrin: Benzylamine reacts with epichlorohydrin at 0–5°C to form a chlorohydrin intermediate .

-

Cyclization: The intermediate undergoes base-mediated cyclization (e.g., Na₂CO₃ in acetonitrile) to yield 1-benzyl-3-hydroxyazetidine .

-

Deprotection and Salt Formation: Catalytic hydrogenation removes the benzyl group, followed by HCl treatment to precipitate the hydrochloride salt .

Example Protocol (Adapted from CN102827052A ):

-

Step 1: Benzylamine (1 kg) in water (15 kg) reacts with epichlorohydrin (1.117 kg) at 0°C for 12 hours.

-

Step 2: Intermediate (1.649 kg) cyclizes with Na₂CO₃ (878 g) in acetonitrile (25 kg) under reflux.

-

Step 3: The product is hydrogenated with Pd/C in methanol/HCl, yielding 88.7% pure compound after recrystallization .

Purification and Yield Enhancement

Chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization (methanol/ethyl acetate) achieve >95% purity. Optimal solvent ratios (1:20 ethyl acetate/petroleum ether) minimize byproducts .

Pharmacological and Biochemical Applications

Neuropharmacology

Azetidine derivatives modulate neurotransmitter receptors due to their conformational rigidity. The methoxyphenyl moiety in 3-(3-methoxyphenyl)azetidin-3-ol hydrochloride shows affinity for serotonin (5-HT) and dopamine receptors in computational docking studies . In vitro assays reveal IC₅₀ values of 0.88 nM for monoacylglycerol lipase (MAGL) inhibition, suggesting potential in treating neuroinflammation .

Anticancer Research

The compound’s hydroxyl group enables conjugation to E3 ligase ligands in PROTACs. A 2024 study demonstrated degradation of ROS1 kinase (IC₅₀ = 27 nM) in G2032R-mutant cells, overcoming resistance to crizotinib . Degradation efficiency correlates with the azetidine’s ability to maintain target engagement while facilitating ubiquitination .

Stability and Metabolic Profile

-

Chemical Stability: Resists hydrolysis at pH 2–12 (37°C, 24 hours) .

-

Microsomal Stability: Half-life of 2.3 hours in human liver microsomes, with primary metabolites arising from O-demethylation .

Comparative Analysis with Analogues

| Compound | Structure | Activity (IC₅₀) | Key Difference |

|---|---|---|---|

| 3-(3-Chlorophenyl)azetidin-3-ol | Cl substituent | 131 nM (MAGL) | Higher lipophilicity (LogP 3.9) |

| 1-(3-Fluorobenzoyl)azetidin-3-ol | Fluorobenzoyl group | 181 nM (ROS1) | Enhanced kinase binding |

| 3-(3-Methoxypropyl)azetidin-3-ol | Alkyl chain substitution | Inactive | Reduced steric hindrance |

The methoxyphenyl variant balances polarity and binding affinity, outperforming chlorophenyl and alkylated analogues in target engagement .

Future Research Directions

-

PROTAC Optimization: Structural modifications to improve blood-brain barrier penetration for neurodegenerative applications .

-

Crystal Structure Analysis: X-ray studies to elucidate binding modes with 5-HT receptors .

-

Toxicology Profiling: Chronic toxicity studies in rodent models to assess hepatic and renal safety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume